Pyriclor
Overview
Description
Pyriclor is a useful research compound. Its molecular formula is C5H2Cl3NO and its molecular weight is 198.43 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyriclor, also known as 2,3,5-trichloro-4-pyridinol, primarily targets the photosynthetic apparatus in plants . It specifically interacts with the oxygen-evolving system and/or Pigment System 2, which are crucial components of the photosynthetic process .
Mode of Action
This compound inhibits normal carotenogenesis, the process of carotenoid production, in plants . Carotenoids are essential pigments that protect chlorophyll from photodestruction . This compound’s interaction with its targets leads to a significant reduction in the synthesis of these protective pigments .
Biochemical Pathways
The inhibition of carotenoid synthesis by this compound affects the photosynthetic pathway . This disruption leads to the accumulation of carotenoid precursors in the plants . The lack of carotenoids results in the photodestruction of chlorophyll and chloroplast disruption .
Result of Action
The primary result of this compound’s action is the photodestruction of chlorophyll and disruption of chloroplasts due to the inhibition of carotenoid synthesis . This leads to a decrease in photosynthetic activity, which can ultimately cause plant death .
Action Environment
The efficacy and stability of this compound’s action can be influenced by environmental factors such as light intensity . For instance, chlorophyll in plants treated with this compound was found to be unstable and partially destroyed by illumination at high light intensities . This suggests that the environment in which this compound is applied can significantly impact its effectiveness.
Biochemical Analysis
Biochemical Properties
Pyriclor plays a significant role in biochemical reactions. It has been found to inhibit some photochemical reactions that bring about the formation of assimilatory power, including the generation of adenosine-5′-triphosphate (ATP) and reduced nicotinamide-adenine dinucleotide phosphate (NADHP 2) . The nature of these interactions involves the inhibition of these processes at a rather high level of this compound .
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes. For instance, treatment of tobacco with this compound leads to progressive disruption of chloroplast ultrastructure . This includes the inception of a spherical form, swelling of the fret system, and commencement of loss of starch . These changes influence cell function significantly, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules and its effect on gene expression. Evidence suggests that the locus of attack is the oxygen-evolving system and/or Pigment System 2 of the photosynthetic apparatus . This indicates that this compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initial changes include the inception of a spherical form, swelling of the fret system, and commencement of loss of starch . More advanced changes include the complete disappearance of starch, further swelling and disorganization of the fret membrane system, followed by swelling and disruption of the membranes of the granal discs and rupture of the chloroplast envelope .
Metabolic Pathways
It is known that this compound inhibits some photochemical reactions, which could potentially impact various metabolic pathways .
Subcellular Localization
It has been observed to cause disruption in chloroplasts, suggesting that it may localize to these organelles
Properties
IUPAC Name |
2,3,5-trichloro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVIFVALDYTCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042354 | |
Record name | Pyriclor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1970-40-7 | |
Record name | Pyriclor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1970-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyriclor [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001970407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyriclor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRICLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68ACR3FCDY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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